

A Comparative Guide to P2X1 Receptor Modulators: MRS2159, NF449, and PPADS

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Compound of Interest

Compound Name: Mrs 2219

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This guide provides an objective comparison of the pharmacological properties and experimental evaluation of key P2X1 receptor modulators. The P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP, is a significant target in therapeutic areas such as thrombosis, inflammation, and male contraception.^{[1][2]} Understanding the distinct characteristics of its modulators is crucial for advancing research and development. Here, we compare the effects of MRS2159 with other prominent P2X1 antagonists, NF449 and PPADS, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Quantitative Comparison of P2X1 Modulators

The inhibitory potency (IC₅₀) of a modulator is a key indicator of its efficacy. The following table summarizes the IC₅₀ values for MRS2159, NF449, and PPADS against the P2X1 receptor and other P2X and P2Y receptor subtypes, highlighting their relative potency and selectivity. Lower IC₅₀ values denote higher potency.

Antagonist	Target Receptor	IC50 Value (nM)	Species	Mechanism of Action	References
MRS2159	P2X1	~10	Rat	Competitive Antagonist	[3]
P2X3	118	Not Specified	[3]		
NF449	rP2X1	0.28	Rat	Non-competitive Antagonist	[4]
hP2X1	~1	Human			
rP2X1+5	0.69	Rat			
P2X2+3	120	Rat			
rP2X2	~1500	Rat			
rP2X3	1820	Rat			
rP2X4	>300,000	Rat			
hP2X7	40,000	Human			
PPADS	P2X1	68	Not Specified	Competitive Antagonist	
P2X3	214	Not Specified			
P2X1, -2, -3, -5	1000 - 2600	Recombinant			
P2Y2-like	~900,000	Native			
P2Y4	~15,000,000	Recombinant			

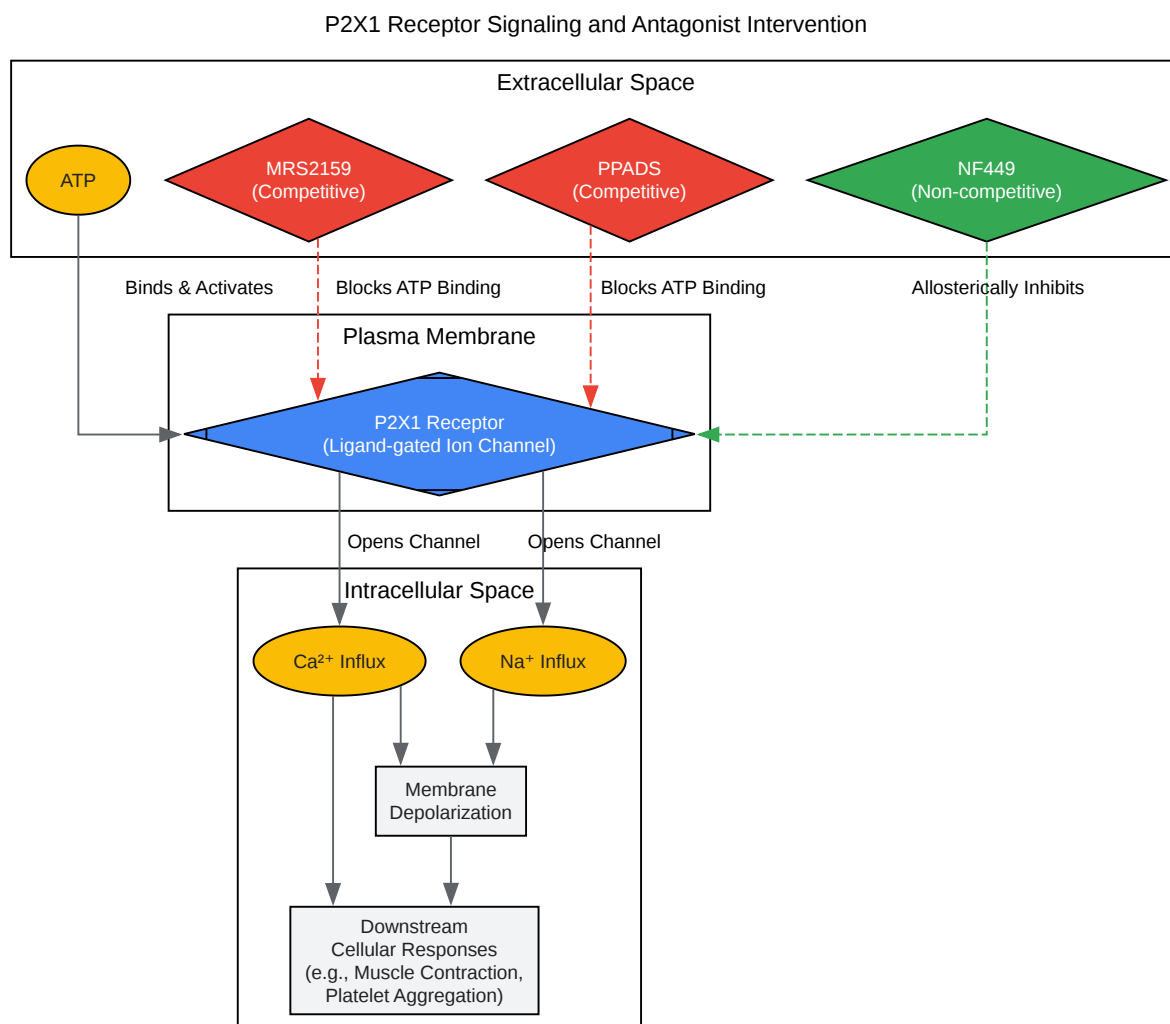
Summary of Comparative Efficacy:

- NF449 is the most potent and selective P2X1 receptor antagonist, with sub-nanomolar to nanomolar affinity. Its high selectivity makes it an excellent tool for precisely studying P2X1-

mediated effects. However, researchers should be aware of its potential off-target effects on Gs α -coupled signaling pathways at higher concentrations.

- MRS2159, a PPADS analog, is significantly more potent than PPADS at the P2X1 receptor. It is considered one of the more promising P2X1 antagonists due to its nanomolar potency and lower molecular weight compared to suramin-based antagonists like NF449.
- PPADS is a less potent and less selective P2X receptor antagonist compared to NF449 and MRS2159. It acts as a competitive antagonist, mimicking the structure of ATP to compete for its binding site. Its broader activity across P2X and some P2Y subtypes can be a limitation where high selectivity is required.

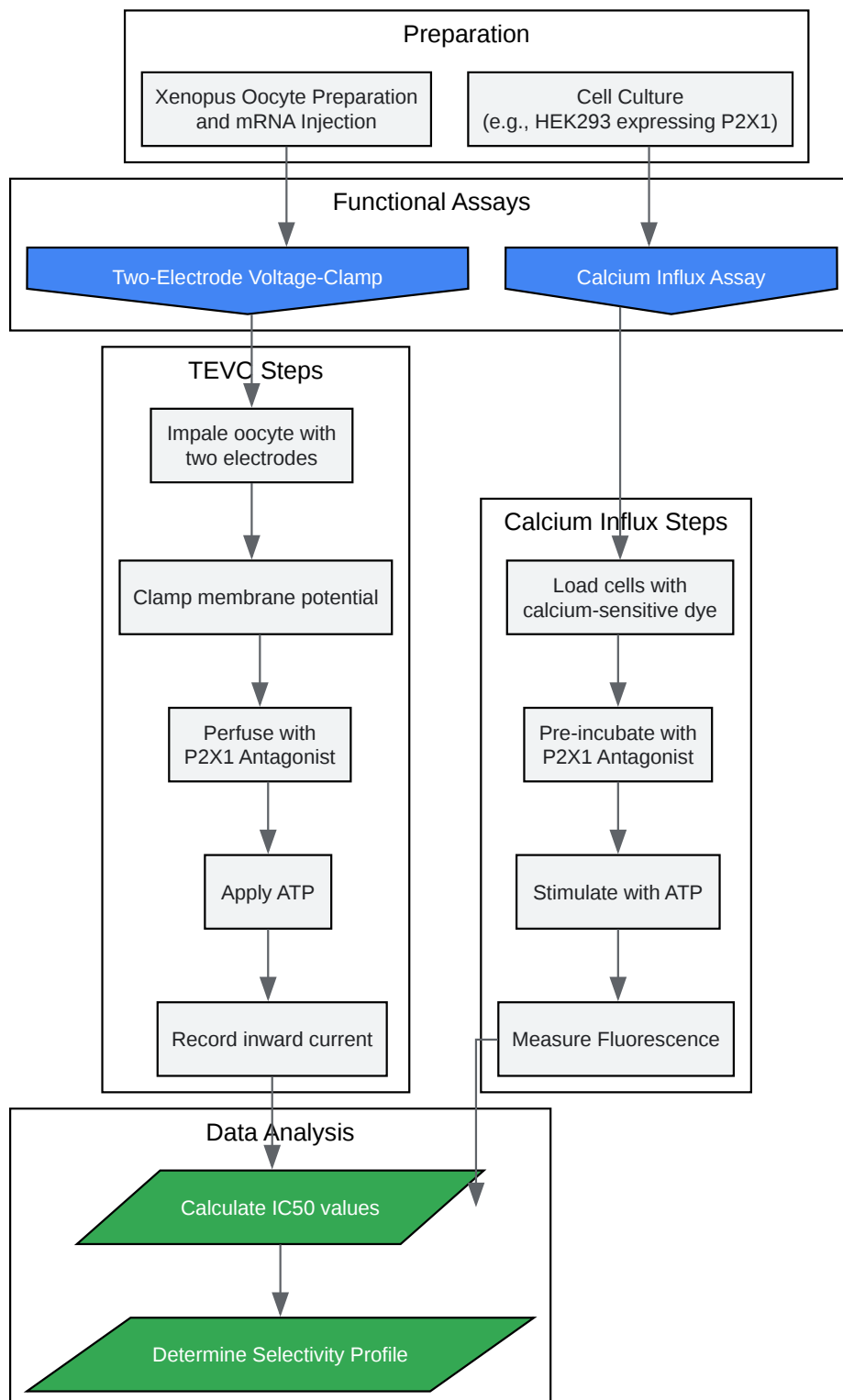
Mandatory Visualization



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Caption: P2X1 signaling and antagonist action.

Experimental Workflow for P2X1 Antagonist Evaluation

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